molecular formula C7H5FN2O3 B2798421 3-Fluoro-5-nitrobenzamide CAS No. 1208075-03-9

3-Fluoro-5-nitrobenzamide

Cat. No.: B2798421
CAS No.: 1208075-03-9
M. Wt: 184.126
InChI Key: QIQDJNUUWYCZFZ-UHFFFAOYSA-N
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Description

3-Fluoro-5-nitrobenzamide is a synthetic organic compound primarily utilized as a building block or intermediate in various chemical syntheses. Its structure consists of a benzamide core with a fluorine atom at the 3-position and a nitro group at the 5-position. This compound is known for its applications in scientific research and industrial processes.

Scientific Research Applications

3-Fluoro-5-nitrobenzamide has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals

Safety and Hazards

The safety data sheet for 3-Fluoro-5-nitrobenzamide indicates that it may be harmful if swallowed and may cause skin and eye irritation . It is recommended to use personal protective equipment and avoid ingestion and inhalation .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-5-nitrobenzamide typically involves the nitration of 3-fluorobenzamide. The reaction mixture is heated to 70°C and stirred for 24 hours. After cooling to 0°C, liquid ammonia solution is added, and the solidified product is filtered and washed with water to obtain this compound as an off-white solid .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 3-Fluoro-5-nitrobenzamide undergoes various chemical reactions, including:

    Nucleophilic Aromatic Substitution: The fluorine atom, activated by the electron-withdrawing nitro group, can be substituted by various nucleophiles.

    Reduction: The nitro group can be reduced to an amino group under appropriate conditions.

    Oxidation: The compound can undergo oxidation reactions, although these are less common.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.

    Reduction: Catalytic hydrogenation or metal hydrides such as lithium aluminum hydride.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products:

    Substitution Products: Depending on the nucleophile used, various substituted benzamides can be formed.

    Reduction Products: 3-Fluoro-5-aminobenzamide.

    Oxidation Products: Oxidized derivatives of the benzamide core.

Mechanism of Action

The mechanism of action of 3-Fluoro-5-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The fluorine atom enhances the compound’s stability and reactivity, allowing it to participate in various biochemical pathways .

Comparison with Similar Compounds

  • 3-Fluoro-4-nitrobenzamide
  • 3-Fluoro-2-nitrobenzamide
  • 4-Fluoro-5-nitrobenzamide

Comparison: 3-Fluoro-5-nitrobenzamide is unique due to the specific positioning of the fluorine and nitro groups, which influence its reactivity and applications. Compared to its analogs, it may exhibit different biological activities and chemical properties, making it a valuable compound for targeted research and industrial applications .

Properties

IUPAC Name

3-fluoro-5-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5FN2O3/c8-5-1-4(7(9)11)2-6(3-5)10(12)13/h1-3H,(H2,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIQDJNUUWYCZFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1[N+](=O)[O-])F)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 3-fluoro-5-nitrobenzonitrile (1.0 g, 6.02 mmoL) in TFA (8 mL) was added water (1 mL) and conc. sulfuric acid (2 mL). The reaction mixture was heated to 70° C. and stirred for 24 h. Then the reaction mixture was cooled to 0° C. and liquid ammonia solution was added. The solidified solid was filtered through Celite® (diatomaceous earth) and washed with water to obtain 3-fluoro-5-nitrobenzamide (0.400 g, 36%) as an off white solid. Observed mass (M−1): 183.02.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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